molecular formula C17H15N3O4 B2385597 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1904416-76-7

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2385597
CAS RN: 1904416-76-7
M. Wt: 325.324
InChI Key: IUWOFYWIEIPQDU-UHFFFAOYSA-N
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Description

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has attracted considerable research interest due to its potential application in various fields like medicine, agriculture, and industry. It is a part of two highly important classes of molecules in organic and medicinal chemistry: 2-Azetidinones and pyrroles .


Synthesis Analysis

The synthesis of 3-pyrrole-substituted 2-azetidinones has been achieved using catalytic amounts of molecular iodine under microwave irradiation . This method has been effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring . The C-4 substituent has no influence either on the yield or the rate of the reaction .


Molecular Structure Analysis

The molecular formula of this compound is C17H15N3O4. It is a part of the 2-azetidinone (commonly known as β-lactam) ring system, which is the basic structural feature of a number of broad-spectrum β-lactam antibiotics .


Chemical Reactions Analysis

The reaction of racemic-azetidine-2,3-diones with enantiomerically pure cis and trans-4- hydroxy-L-proline in refluxing ethanol culminates in a synthesis of substituted novel 3- (pyrrol-1- yl)-azetidin-2-ones at the C-3 position .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 325.324. More detailed physical and chemical properties are not available in the current literature.

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields, particularly in medicine. Given its structural similarity to β-lactam antibiotics , it could be of interest in the development of new therapeutic agents.

properties

IUPAC Name

3-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-15-11-24-17(23)20(15)14-9-19(10-14)16(22)12-3-5-13(6-4-12)18-7-1-2-8-18/h1-8,14H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWOFYWIEIPQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C(=O)COC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione

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